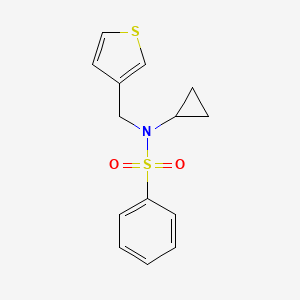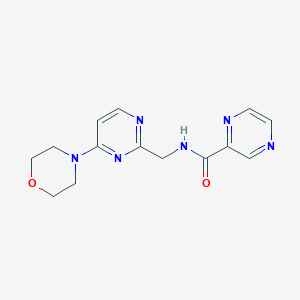
N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide” is a chemical compound that belongs to the class of pyrazinamide derivatives . Pyrazinamide is an important first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Scientific Research Applications
Antiviral Research
Research has highlighted the potential of compounds related to "N-((4-morpholinopyrimidin-2-yl)methyl)pyrazine-2-carboxamide" in antiviral therapy. For instance, compounds derived from thienopyrimidines have shown activity against influenza A neuraminidase virus, suggesting a pathway for developing new antiviral drugs (El-All et al., 2016).
Antitumor and Antimicrobial Activities
The synthesis of novel compounds, including those related to "this compound," has been investigated for their cytotoxic effects against various cancer cell lines. Some derivatives have shown promising results, indicating potential applications in cancer therapy (Hassan et al., 2014). Additionally, these compounds have been explored for antimicrobial activities, offering a new avenue for addressing drug-resistant bacterial and fungal infections.
Anticonvulsant Activity
The exploration of enaminones, including those structurally related to "this compound," has uncovered their potential as anticonvulsants. These studies have identified several compounds with significant anticonvulsant activity, highlighting their potential in developing new treatments for epilepsy and other seizure disorders (Edafiogho et al., 1992).
Enzyme Inhibition for Parkinson's Disease
In the realm of neurodegenerative diseases, specifically Parkinson's disease, derivatives of "this compound" have been synthesized and evaluated as potential imaging agents for the LRRK2 enzyme, which is implicated in the pathogenesis of Parkinson's. The development of such compounds could significantly enhance the diagnosis and understanding of Parkinson's disease mechanisms (Wang et al., 2017).
Mechanism of Action
Mode of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra
Biochemical Pathways
Related compounds have shown potential fungicidal activities , suggesting that this compound may also interact with biochemical pathways related to fungal growth and proliferation.
Result of Action
Related compounds have shown potential fungicidal activities , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2/c21-14(11-9-15-3-4-16-11)18-10-12-17-2-1-13(19-12)20-5-7-22-8-6-20/h1-4,9H,5-8,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFYJNJUQLAWNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

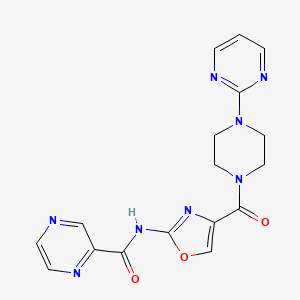
![Rel-(2r,3ar,6ar)-5-(tert-butoxycarbonyl)hexahydro-2h-furo[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2924077.png)

![2-Bromo-5-methoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2924082.png)
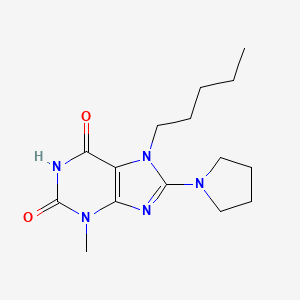
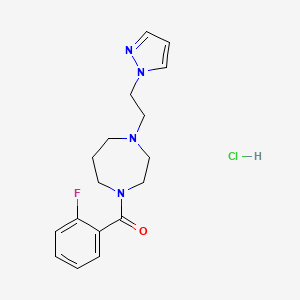
![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2924085.png)


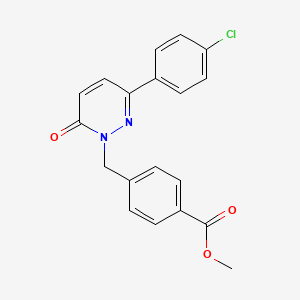
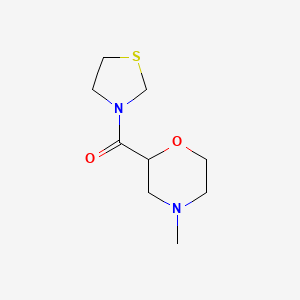

![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924098.png)
